An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-heptanone
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-heptanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-heptanone, also known as ethyl isoamyl ketone, is an organic compound with the chemical formula C8H16O.[1] It is a colorless liquid with a characteristic pungent, fruity odor.[1][2] This ketone is utilized as a solvent for nitrocellulose and vinyl resins and finds application in the fragrance industry.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-3-heptanone, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes to support research and development activities.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-Methyl-3-heptanone are summarized in the tables below. These values have been compiled from various sources and represent a consensus of reported data.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-methylheptan-3-one | [1] |
| Synonyms | Ethyl isoamyl ketone, Ethyl 2-methylbutyl ketone, Amyl ethyl ketone | [1] |
| CAS Number | 541-85-5 | [1] |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Pungent, fruity | [1][2] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 157-162 °C | 760 mmHg | [1] |
| Melting Point | -57 °C | ||
| Density | 0.823 g/mL | 25 °C | |
| 0.82 g/cm³ | 20 °C | ||
| Solubility in Water | 3 g/L | 20 °C | |
| Refractive Index (nD) | 1.414 | 20 °C | |
| Vapor Pressure | 2.7 hPa | 25 °C | |
| Flash Point | 43 °C | Closed Cup |
Experimental Protocols
This section details the methodologies for the synthesis of 5-Methyl-3-heptanone and the determination of its key physical and spectroscopic properties.
Synthesis of 5-Methyl-3-heptanone via Grignard Reaction and Oxidation
This two-step synthesis involves the formation of 4-methyl-3-heptanol through a Grignard reaction, followed by its oxidation to 5-methyl-3-heptanone.
Step 1: Grignard Synthesis of 4-Methyl-3-heptanol
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with anhydrous diethyl ether. A small amount of 2-bromopentane (1 equivalent) is added to initiate the reaction, which can be evidenced by the formation of bubbles. The remaining 2-bromopentane, dissolved in anhydrous diethyl ether, is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
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Reaction with Aldehyde: After the magnesium has been consumed, the Grignard reagent is cooled in an ice bath. Propanal (1 equivalent), dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-methyl-3-heptanol.
Step 2: Oxidation of 4-Methyl-3-heptanol to 5-Methyl-3-heptanone
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Oxidizing Agent Preparation: A solution of sodium dichromate (1.2 equivalents) in water and sulfuric acid is prepared in a flask equipped with a dropping funnel and a thermometer, and the solution is cooled in an ice bath.
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Oxidation Reaction: The crude 4-methyl-3-heptanol from Step 1, dissolved in a suitable solvent like diethyl ether, is added to the dropping funnel. The alcohol solution is then added dropwise to the oxidizing agent, maintaining the reaction temperature below 10 °C.
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Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the mixture is stirred for an additional hour at room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed by distillation, and the resulting crude 5-methyl-3-heptanone is purified by fractional distillation under reduced pressure.
Determination of Physical Properties
Boiling Point Determination (Micro-method)
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A small amount of 5-methyl-3-heptanone is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
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The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
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The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
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The heat is removed, and the bath is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement
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The mass of a clean, dry pycnometer (specific gravity bottle) of a known volume is accurately measured.
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The pycnometer is filled with 5-methyl-3-heptanone, ensuring no air bubbles are present.
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The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.
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The mass of the filled pycnometer is accurately measured.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Solubility in Water
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A known volume of distilled water (e.g., 10 mL) is placed in a sealed vial at a constant temperature.
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Small, accurately measured increments of 5-methyl-3-heptanone are added to the water.
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After each addition, the vial is vigorously shaken and then allowed to stand until any undissolved liquid has separated.
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The point at which a persistent second phase (cloudiness or separate layer) is observed is noted.
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The solubility is expressed as grams of solute per liter of solvent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A sample of 5-methyl-3-heptanone is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
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¹³C NMR: A sample is prepared similarly to the ¹H NMR sample. The spectrum is typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
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A drop of neat 5-methyl-3-heptanone is placed between two potassium bromide (KBr) plates to form a thin film.
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The IR spectrum is recorded using an FTIR spectrometer. The spectrum shows a characteristic strong absorption band for the carbonyl (C=O) group.
Mass Spectrometry (MS)
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The sample is introduced into a mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
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Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Synthesis Workflow of 5-Methyl-3-heptanone
Caption: Synthesis of 5-Methyl-3-heptanone.
